molecular formula C7H8BrN3O B13667152 3-(5-Bromopyrimidin-2-yl)propanamide

3-(5-Bromopyrimidin-2-yl)propanamide

Cat. No.: B13667152
M. Wt: 230.06 g/mol
InChI Key: WLVPESOLPFPSJY-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)propanamide is a brominated pyrimidine derivative characterized by a propanamide side chain attached to the 2-position of a 5-bromopyrimidine ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)propanamide

InChI

InChI=1S/C7H8BrN3O/c8-5-3-10-7(11-4-5)2-1-6(9)12/h3-4H,1-2H2,(H2,9,12)

InChI Key

WLVPESOLPFPSJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-2-yl)propanamide typically involves the bromination of pyrimidine derivatives followed by amide formation. One common method involves the reaction of 5-bromopyrimidine with propanoyl chloride in the presence of a base such as triethylamine to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-2-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent and Heterocyclic Core Variations

Pyrimidine vs. Pyridine Derivatives
  • 5-Bromopyridin-3-ylamine (): This pyridine derivative lacks the propanamide chain and the second nitrogen in the heterocyclic ring. Pyrimidines (two nitrogen atoms) exhibit stronger dipole moments and π-π stacking capabilities compared to pyridines, influencing solubility and binding affinity in biological systems.
  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (): A pyridine-based ester with a fluorine substituent. Fluorine’s electron-withdrawing effects contrast with bromine’s bulkier, polarizable nature, altering reactivity and metabolic stability.
Bromine vs. Other Functional Groups
  • Z2194302854 (): 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide replaces bromine with an isopropyl-oxadiazole group. Oxadiazoles improve metabolic stability but reduce electrophilic reactivity compared to bromine. The compound was synthesized in 47% yield via method 1, highlighting the efficiency of coupling pyrimidine amines with activated acids.

Amide Group Modifications

  • 3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (): Features a propargyl amide group instead of a pyrimidine ring. The propargyl moiety introduces rigidity and alkyne reactivity, which are absent in 3-(5-Bromopyrimidin-2-yl)propanamide. Chemoenzymatic synthesis routes for such compounds emphasize mild conditions but may limit scalability.
  • 2-(5-Bromopyrimidin-2-yl)ethylamine hydrochloride (): Shares the 5-bromopyrimidine core but replaces the propanamide with an ethylamine group.

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (If Reported) Notable Properties
This compound C₇H₇BrN₃O 244.06 g/mol 5-Bromo, propanamide N/A* Electrophilic bromine, H-bond donor
Z2194302854 () C₁₅H₁₈N₆O₂ 342.2 g/mol Oxadiazole, pyrazole 47% High metabolic stability
5-Bromopyridin-3-ylamine () C₅H₅BrN₂ 173.01 g/mol 5-Bromo, pyridine N/A Basic amine, limited π-stacking
[2-(5-Bromopyrimidin-2-yl)ethyl]methylamine () C₇H₁₁BrN₃ 229.09 g/mol 5-Bromo, ethylamine N/A Reduced H-bonding, cationic charge

Research Implications

  • Electrophilic Reactivity : The bromine atom in this compound enables Suzuki-Miyaura or Buchwald-Hartwig couplings, unlike fluorine or oxadiazole substituents.
  • Biological Interactions : The propanamide group’s H-bonding capability may enhance target engagement compared to amine or ester derivatives.

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